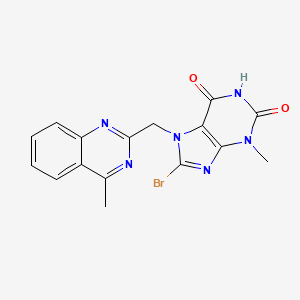

8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Description

8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 853029-57-9) is a brominated xanthine derivative characterized by a purine-2,6-dione core substituted at the 3- and 7-positions with methyl and (4-methylquinazolin-2-yl)methyl groups, respectively, and a bromine atom at the 8-position. This compound is structurally related to dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin but differs in the absence of the 3-aminopiperidin-1-yl group at the 8-position, replaced by bromine . Its synthesis involves bromination of precursor xanthine derivatives, as evidenced by protocols for analogous compounds .

Properties

Molecular Formula |

C16H13BrN6O2 |

|---|---|

Molecular Weight |

401.22 g/mol |

IUPAC Name |

8-bromo-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C16H13BrN6O2/c1-8-9-5-3-4-6-10(9)19-11(18-8)7-23-12-13(20-15(23)17)22(2)16(25)21-14(12)24/h3-6H,7H2,1-2H3,(H,21,24,25) |

InChI Key |

ZYKNFZGTCKBGPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CN3C4=C(N=C3Br)N(C(=O)NC4=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route starts with the bromination of 3-methylxanthine to introduce the bromine atom at the 8-position. This is followed by the alkylation of the 7-position with 4-methylquinazoline-2-ylmethyl chloride under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the quinazoline moiety.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents at the 8-position.

Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, potentially leading to different purine derivatives.

Hydrolysis: Products include the cleavage fragments of the original compound.

Scientific Research Applications

8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Biochemistry: It is used as a tool compound to study purine metabolism and related biochemical pathways.

Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that mediate cellular signaling pathways. The quinazoline moiety may contribute to the binding affinity and specificity of the compound, enhancing its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Linagliptin and Derivatives

Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione) shares the 3-methyl and 7-((4-methylquinazolin-2-yl)methyl) substituents but replaces bromine with a 3-aminopiperidin-1-yl group at the 8-position. This substitution is critical for DPP-4 inhibition, as the amino group interacts with the enzyme’s catalytic site, whereas the brominated analog lacks this pharmacophoric feature . Key differences include:

- Safety Profile: Linagliptin’s 3-aminopiperidin-1-yl group reduces off-target effects (e.g., rash) compared to earlier piperazine-containing analogs . Brominated analogs may exhibit different toxicity profiles due to halogenation.

Table 1: Structural and Functional Comparison

Comparison with Other Brominated Purine-2,6-dione Derivatives

8-Bromo-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione (CAS: 666816-98-4)

This analog shares the 3-methyl and 8-bromo groups but replaces the 7-((4-methylquinazolin-2-yl)methyl) with a but-2-ynyl group. The absence of the quinazoline moiety reduces molecular complexity and likely alters solubility and receptor binding .

8-Bromo-7-(3-chlorobenzyl)-3-methylpurine-2,6-dione

Table 2: Physicochemical Properties of Brominated Analogs

Comparison with Non-Brominated Xanthine Derivatives

8-[(3R)-3-Aminopiperidin-1-yl] Analogs

These compounds, including linagliptin, prioritize hydrogen-bonding interactions over halogen-based electronic effects. The 3-aminopiperidin-1-yl group enhances water solubility (~0.2 mg/mL in water) compared to brominated analogs .

Biological Activity

8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine derivative class. Its unique structure, characterized by the presence of a bromine atom and a quinazoline moiety, suggests potential therapeutic applications, particularly in cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H13BrN6O2 |

| Molecular Weight | 401.22 g/mol |

| IUPAC Name | 8-bromo-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |

| InChI Key | ZYKNFZGTCKBGPV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in purine metabolism, impacting cellular signaling pathways.

- Receptor Modulation : It interacts with purinergic receptors, potentially modulating cellular responses to extracellular signals.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Pharmacological Applications

Research has explored several potential applications of this compound:

Cancer Therapeutics

Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been investigated. It may reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM over 24 hours .

- Mechanistic Studies : A study highlighted that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-xL), leading to increased mitochondrial membrane permeability and subsequent cell death .

- Animal Models : In vivo studies using murine models of cancer showed that administration of the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Comparison with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

| Compound | Unique Features |

|---|---|

| 8-Bromo-3-methylxanthine | Lacks quinazoline moiety; less complex structure |

| 7-(4-Methylquinazolin-2-ylmethyl)-3,7-dihydro-purine | Lacks bromine; potentially different reactivity |

| Caffeine (1,3,7-trimethylxanthine) | Contains additional methyl groups; different activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.